Benzo[d]thiazol-2-ylmethyl 1-naphthoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 1-naphthoate is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of Benzo[d]thiazol-2-ylmethyl 1-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common method involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature, using catalysts such as 1-butylimidazole tetrafluoroborate ionic liquid . This method provides a high yield of the desired product under mild reaction conditions.
Chemical Reactions Analysis
Benzo[d]thiazol-2-ylmethyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Benzo[d]thiazol-2-ylmethyl 1-naphthoate can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown similar biological activities but differ in their specific molecular structures and target pathways.
2-alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles: These derivatives have been studied for their antimicrobial properties and have different substitution patterns on the benzothiazole ring.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19(15-9-5-7-13-6-1-2-8-14(13)15)22-12-18-20-16-10-3-4-11-17(16)23-18/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFUXVYFXOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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